

# RGX-104: A Novel Approach to Overcoming Checkpoint Inhibitor Resistance

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of **RGX-104** in preclinical models and clinical trials, particularly in the context of resistance to immune checkpoint inhibitors. **RGX-104**, a first-in-class oral small molecule agonist of the Liver X Receptor (LXR), represents a promising strategy to re-sensitize tumors to immunotherapy by modulating the innate immune system.

# Mechanism of Action: Targeting the LXR/ApoE Pathway

**RGX-104** functions by activating the Liver X Receptor (LXR), a nuclear hormone receptor that plays a crucial role in regulating lipid metabolism and inflammation.[1][2] This activation leads to the transcriptional upregulation of the Apolipoprotein E (ApoE) gene.[3][4] The resulting increase in ApoE protein expression profoundly impacts the tumor microenvironment in two key ways:

Depletion of Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are a heterogeneous population of immature myeloid cells that accumulate in tumors and suppress the anti-tumor activity of T cells, contributing significantly to checkpoint inhibitor resistance.[5][6] ApoE binds to the LRP8 receptor on MDSCs, inducing their apoptosis and thereby reducing their immunosuppressive presence in the tumor microenvironment.[7][8]







Activation of Dendritic Cells (DCs): Dendritic cells are essential for priming and activating T cells against tumor antigens.[1] RGX-104-mediated LXR activation stimulates DCs, enhancing their ability to present antigens and initiate a robust anti-tumor T cell response.[1]
 [9]

By depleting MDSCs and activating DCs, **RGX-104** effectively reverses the immunosuppressive tumor microenvironment, leading to the activation of cytotoxic T-lymphocytes (CTLs) that can recognize and eliminate cancer cells.[2][3] This mechanism provides a strong rationale for its use in patients who have become refractory to checkpoint inhibitors like anti-PD-1/PD-L1 therapies.[6]





Click to download full resolution via product page

**Caption: RGX-104** signaling pathway in the tumor microenvironment.

## Preclinical Efficacy in Checkpoint Inhibitor-Refractory Models



Preclinical studies in various syngeneic mouse tumor models have demonstrated the potent anti-tumor activity of **RGX-104**, both as a monotherapy and in combination with checkpoint inhibitors.[3][4]

### **Combination Therapy in PD-1 Resistant Models**

In murine models known to be resistant to anti-PD-1 therapy, the combination of **RGX-104** with an anti-PD-1 antibody resulted in synergistic anti-tumor activity.[10][11] For instance, in an aggressive Lewis lung cancer model, the co-administration of **RGX-104** and anti-PD-1 therapy showed significantly enhanced efficacy compared to either agent alone.[10] Similarly, in the B16F10 melanoma model, which has limited responsiveness to checkpoint inhibition, the combination therapy significantly augmented the anti-tumor response and increased the infiltration of cytotoxic T cells into the tumor.[10]

A key study investigated the efficacy of LXR agonism in a B16 melanoma model where resistance was driven by an accumulation of MDSCs. In this model, anti-PD-1 therapy alone was ineffective. However, the addition of an LXR agonist significantly reduced the number of tumor-infiltrating MDSCs and restored the anti-tumor efficacy of the checkpoint inhibitor.[10]

| Treatment Group             | Tumor Model                                       | Key Outcomes                                                                             | Reference |
|-----------------------------|---------------------------------------------------|------------------------------------------------------------------------------------------|-----------|
| RGX-104<br>Monotherapy      | B16F10 (Melanoma),<br>LLC (Lung), CT26<br>(Colon) | Significant antitumor activity                                                           | [3][11]   |
| Anti-PD-1<br>Monotherapy    | B16F10 (Melanoma),<br>Lewis Lung                  | Limited anti-tumor activity                                                              | [10]      |
| RGX-104 + Anti-PD-1         | B16F10 (Melanoma),<br>Lewis Lung                  | Synergistic anti-tumor<br>activity; Increased<br>tumor-infiltrating<br>cytotoxic T cells | [10]      |
| LXR Agonist + Anti-<br>PD-1 | MDSC-high B16F10<br>(Melanoma)                    | Significantly impaired tumor growth; Reduced tumoral MDSCs to baseline                   | [10]      |



### **Experimental Protocols**

The preclinical efficacy of **RGX-104** was evaluated using standard in vivo pharmacology models. Below is a generalized experimental protocol based on the cited studies.

- 1. Cell Line and Animal Models:
- Syngeneic tumor models such as B16F10 melanoma, Lewis Lung Carcinoma (LLC), and CT26 colon carcinoma were used.[3][11]
- Female C57BL/6 or BALB/c mice, aged 6-8 weeks, were typically used.
- 2. Tumor Implantation:
- Tumor cells (e.g., 1x10^6 cells) were injected subcutaneously into the flank of the mice.
- Tumors were allowed to grow to a palpable size (e.g., 50-100 mm³) before the initiation of treatment.
- 3. Treatment Regimen:
- RGX-104: Administered orally (p.o.) at specified doses and schedules.[3]
- Checkpoint Inhibitors: Anti-PD-1 or isotype control antibodies were administered intraperitoneally (i.p.) at doses such as 200 µg per mouse, typically twice a week.[10]
- Combination Therapy: RGX-104 and checkpoint inhibitors were co-administered according to their respective schedules.[10]
- 4. Efficacy Endpoints:
- Tumor volumes were measured bi-weekly using calipers.
- Animal survival was monitored.
- At the end of the study, tumors were excised for immunological analysis.
- 5. Immunophenotyping:



- Tumor-infiltrating lymphocytes and myeloid cells were isolated from tumor tissue.
- Flow cytometry was used to quantify various immune cell populations, including CD8+ T cells, regulatory T cells, MDSCs (e.g., CD11b+Gr1+), and DCs.[10]



Click to download full resolution via product page

**Caption:** Generalized workflow for preclinical efficacy studies.

# Clinical Data in Checkpoint Inhibitor-Refractory Patients

The promising preclinical data led to a Phase 1b/2 clinical trial (NCT02922764) to evaluate the safety and efficacy of **RGX-104** in patients with advanced solid tumors who have progressed on standard-of-care regimens, including checkpoint inhibitors.[2][3]

The results demonstrated that **RGX-104**, particularly in combination regimens, has encouraging clinical activity in a heavily pre-treated patient population, including those refractory to prior checkpoint inhibitor therapy.[6]



| Treatment Arm                  | Patient<br>Population                                                     | Objective<br>Response Rate<br>(ORR)                                                                                            | Key<br>Observations                                                                                                            | Reference |
|--------------------------------|---------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|-----------|
| RGX-104<br>Combination<br>Arms | Patients who had previously progressed on CPI                             | 28.6% (4 of 14 evaluable patients)                                                                                             | Responses included ongoing durable partial responses (>11 months) in CPI- refractory patients with PD- L1 low/negative tumors. | [6][12]   |
| RGX-104 +<br>Docetaxel         | Recurrent advanced/metast atic NSCLC (post-CPI and platinum chemotherapy) | Promising<br>preliminary<br>efficacy                                                                                           | The combination was well-tolerated.                                                                                            | [7]       |
| RGX-104<br>Monotherapy         | Refractory solid<br>tumors                                                | A partial response was observed in a patient with high-grade neuroendocrine carcinoma. Five other patients had stable disease. | Proof of principle<br>for<br>immunological<br>and anti-tumor<br>activity was<br>demonstrated.                                  | [2]       |

Pharmacodynamic analyses from the clinical trial confirmed the mechanism of action observed in preclinical models. Treatment with **RGX-104** led to a substantial depletion of circulating MDSCs and an increase in activated PD-1+ CD8+ T cells in the majority of evaluable patients. [2][9] These immunological changes often preceded clinical responses, providing strong evidence of target engagement and immune modulation.



## **Comparison with Alternative Strategies**

Overcoming checkpoint inhibitor resistance is a major focus of oncology research. While a direct head-to-head comparison with **RGX-104** is not available from the provided data, other strategies being investigated include:

- Combination with Chemotherapy: Chemotherapy can induce immunogenic cell death, releasing tumor antigens and potentially enhancing the efficacy of checkpoint inhibitors.[7] The clinical data for **RGX-104** plus docetaxel aligns with this combination strategy.[7]
- Targeting other Immunosuppressive Cells: Therapies aimed at targeting regulatory T cells (Tregs) or Tumor-Associated Macrophages (TAMs) are in development.
- Novel Immune Agonists: Agonists of other co-stimulatory molecules, such as OX40 or ICOS, are being explored to boost the anti-tumor T cell response.[13]
- Personalized Cancer Vaccines: These aim to generate a de novo T cell response against tumor-specific neoantigens.

**RGX-104**'s unique mechanism of targeting the LXR/ApoE pathway to deplete MDSCs offers a distinct and potentially complementary approach to these other strategies.





Click to download full resolution via product page

Caption: Logical flow of how RGX-104 overcomes CPI resistance.

#### Conclusion

**RGX-104** has demonstrated a clear mechanism of action, potent preclinical efficacy, and promising clinical activity in overcoming resistance to checkpoint inhibitors. By targeting the LXR/ApoE pathway to deplete immunosuppressive MDSCs and activate dendritic cells, **RGX-104** remodels the tumor microenvironment to favor a robust anti-tumor immune response. The data from both preclinical models and clinical trials in CPI-refractory patients support its continued development as a monotherapy and, more significantly, as a combination partner to enhance the efficacy of existing immunotherapies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. axonmedchem.com [axonmedchem.com]
- 2. ascopubs.org [ascopubs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. inspirna.com [inspirna.com]
- 6. inspirna.com [inspirna.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. inspirna.com [inspirna.com]
- 10. LXR/ApoE activation restricts innate immune suppression in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Study of RGX-104 in Patients With Advanced Lung & Endometrial Cancer [clin.larvol.com]
- 13. Immune agonist, checkpoint inhibitor combo shows good tolerability | MDedge [mdedge.com]
- To cite this document: BenchChem. [RGX-104: A Novel Approach to Overcoming Checkpoint Inhibitor Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560420#rgx-104-s-efficacy-in-checkpoint-inhibitor-refractory-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com